molecular formula C11H14N4OS B2660621 3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1042511-23-8

3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Cat. No. B2660621
CAS RN: 1042511-23-8
M. Wt: 250.32
InChI Key: VREJIROYSRZMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, also known as MPO, is a chemical compound that has been studied for its potential applications in scientific research. MPO is a small molecule with a molecular weight of 267.37 g/mol and a chemical formula of C12H14N4O2S.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition can lead to cell death and may be responsible for the anticancer properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cells. In addition to its inhibition of topoisomerase II, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. This inhibition may be responsible for the potential use of this compound in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine in lab experiments is its relatively low molecular weight, which makes it easy to work with and manipulate. Additionally, this compound has been shown to have a range of potential applications in scientific research, making it a versatile compound. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.

Future Directions

There are a number of potential future directions for the study of 3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. One area of research could focus on the development of new antimicrobial agents based on the structure of this compound. Additionally, further research could be done on the potential use of this compound in the treatment of cancer and Alzheimer's disease. Finally, more research could be done on the mechanism of action of this compound, in order to better understand how it works and how it can be used in scientific research.

Synthesis Methods

3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The most common synthesis method involves the reaction of 2-amino-5-methylthiophene-3-carboxylic acid with hydrazine hydrate to form 3-(methylsulfanyl)-1,2,4-oxadiazole-5-carbohydrazide. This compound is then reacted with pyridine-2-carbaldehyde to form the final product, this compound.

Scientific Research Applications

3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-methylsulfanyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-17-7-5-8(12)11-14-10(15-16-11)9-4-2-3-6-13-9/h2-4,6,8H,5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREJIROYSRZMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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